Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

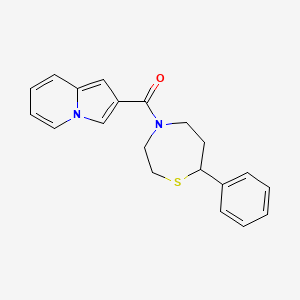

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring two distinct moieties:

- Indolizin-2-yl: A bicyclic structure comprising fused pyrrole and pyridine rings, known for its aromaticity and prevalence in bioactive alkaloids.

- 7-Phenyl-1,4-thiazepan-4-yl: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a phenyl group.

Properties

IUPAC Name |

indolizin-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(17-14-18-8-4-5-10-22(18)15-17)21-11-9-19(24-13-12-21)16-6-2-1-3-7-16/h1-8,10,14-15,19H,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHXHWJZATVNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be approached through various routes. One common method involves the reaction of indolizine derivatives with thiazepane precursors under specific conditions. For instance, the use of transition metal-catalyzed reactions and oxidative coupling has been reported to achieve the desired substitution patterns . Industrial production methods often involve scalable processes that ensure high yield and purity, such as continuous flow synthesis .

Chemical Reactions Analysis

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes several types of chemical reactions:

Scientific Research Applications

Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The indolizine moiety can bind to various receptors and enzymes, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and selectivity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analog: (4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Key Differences: Aromatic System: Replaces indolizine with a 4-methylthiophen-2-yl group, a smaller, sulfur-containing aromatic ring. Solubility: The methyl group on thiophene may enhance lipophilicity compared to the polarizable indolizine system.

| Property | Indolizin-2-yl Derivative | 4-Methylthiophen-2-yl Derivative |

|---|---|---|

| Aromatic System | Bicyclic indolizine | Monocyclic thiophene |

| Heteroatoms | N (indolizine), S, N | S (thiophene), S, N |

| Predicted Bioactivity | Alkaloid-like interactions | Thiophene-based drug motifs |

Structural Analog: (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Key Differences: Core Heterocycle: Benzothiazine (with sulfone groups) vs. thiazepane. Sulfone groups increase electron-withdrawing character and oxidation state. Substituents: Fluoro and 3-methylphenyl groups enhance steric bulk and electronic modulation. Stability: Sulfone groups may improve metabolic stability compared to the non-oxidized sulfur in thiazepane.

| Property | Indolizin-2-yl Derivative | Benzothiazine Derivative |

|---|---|---|

| Core Heterocycle | 1,4-Thiazepane | 1,4-Benzothiazine (1,1-dioxido) |

| Oxidation State (S) | S⁰ (thioether) | S⁶ (sulfone) |

| Functional Groups | Phenyl | 4-Ethylphenyl, 7-fluoro, 3-methylphenyl |

Thermal Stability Comparison with Tetrazole-Based Methanones

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C.

- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Decomposes at 247.6°C.

The indolizine-thiazepan methanone’s stability is likely lower due to fewer hydrogen-bonding opportunities compared to tetrazole systems, though experimental data is needed for confirmation.

Research Implications and Gaps

- Data Limitations : Thermal stability, solubility, and pharmacological profiles require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.